Ethyl 5-bromothiazole-2-carboxylate
Overview
Description
Ethyl 5-bromothiazole-2-carboxylate is a chemical compound with the molecular formula C6H6BrNO2S. It is characterized by the presence of bromine and thiazole functional groups. This compound is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals due to its unique structure and reactivity. It is known for its potential biological activities, including antimicrobial and antitumor properties .
Mechanism of Action
Target of Action
This compound is used as a laboratory chemical and for the synthesis of other substances
Result of Action
It is known to be used in medicine and as a pharmaceutical intermediate
Action Environment
It is known to be miscible in water , which suggests that its action may be influenced by the aqueous environment. It should be stored away from strong oxidizing agents and in cool, dry conditions in well-sealed containers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromothiazole-2-carboxylate typically involves the bromination of thiazole derivatives. One common method includes the reaction of thiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the thiazole ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product. The use of automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromothiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in coupling reactions.
Major Products Formed:
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Oxidized thiazole compounds.
Coupling Products: Complex organic molecules with extended conjugation.
Scientific Research Applications
Ethyl 5-bromothiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including heterocycles and natural product analogs.
Biology: The compound is studied for its potential antimicrobial and antitumor activities. It serves as a lead compound in the development of new drugs.
Medicine: Research focuses on its use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
- Ethyl 2-bromothiazole-5-carboxylate
- Ethyl 4-bromothiazole-5-carboxylate
- Methyl 2-bromothiazole-5-carboxylate
Comparison: Ethyl 5-bromothiazole-2-carboxylate is unique due to its specific bromination pattern and the position of the ethyl ester group. This structural difference can significantly impact its reactivity and biological activity compared to similar compounds. For instance, Ethyl 2-bromothiazole-5-carboxylate has a different bromination position, which may alter its interaction with biological targets and its overall chemical behavior .
Properties
IUPAC Name |
ethyl 5-bromo-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXFDPQRVVZYQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670354 | |
Record name | Ethyl 5-bromo-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202237-88-4 | |
Record name | Ethyl 5-bromo-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-bromo-1,3-thiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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